molecular formula C6H5FN2O2 B102729 6-Fluoro-2-methyl-3-nitropyridine CAS No. 18605-16-8

6-Fluoro-2-methyl-3-nitropyridine

Cat. No. B102729
CAS RN: 18605-16-8
M. Wt: 156.11 g/mol
InChI Key: JVLRFRZVCOWBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methyl-3-nitropyridine is a chemical compound that belongs to the class of organic compounds known as nitropyridines. These compounds are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The specific structure of 6-fluoro-2-methyl-3-nitropyridine includes a fluorine atom and a methyl group that are substituted on the pyridine ring in addition to the nitro group.

Synthesis Analysis

The synthesis of fluoropyridines, such as 6-fluoro-2-methyl-3-nitropyridine, can be achieved through a fluorodenitration reaction. This reaction is facilitated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is advantageous as it does not require strict anhydrous conditions. The fluorodenitration process is applicable to nitropyridines that are substituted at the 2- or 4-positions with a nitro group. However, for 3-nitropyridines, the presence of additional electron-withdrawing groups is necessary for the reaction to proceed efficiently .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 6-fluoro-2-methyl-3-nitropyridine, the general structure of nitropyridines can be inferred. Nitropyridines typically have a planar geometry due to the aromatic nature of the pyridine ring. The substituents, such as the fluorine atom, methyl group, and nitro group, will influence the electronic distribution and reactivity of the molecule. The exact position of these substituents is crucial in determining the molecular properties and potential interactions with other chemical entities.

Chemical Reactions Analysis

Nitropyridines are versatile intermediates that can undergo various chemical reactions. The abstract from paper indicates that nitropyridines can not only participate in fluorodenitration but also in hydroxy- and methoxydenitration when reacted with the corresponding tetrabutylammonium species. These reactions allow for the introduction of different functional groups in place of the nitro group, thereby altering the chemical properties of the resulting compounds. The reactivity of nitropyridines is greatly influenced by the nature and position of substituents on the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-2-methyl-3-nitropyridine would be expected to include typical characteristics of nitropyridines, such as a relatively high melting point due to the aromatic nature and potential for hydrogen bonding with the nitro group. The presence of the fluorine atom would increase the molecule's electronegativity, potentially affecting its boiling point and solubility in various solvents. The methyl group would contribute to the molecule's hydrophobic character. However, specific data on the physical and chemical properties of 6-fluoro-2-methyl-3-nitropyridine is not provided in the abstracts .

Scientific Research Applications

Application 1: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

  • Summary of the Application: The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
  • Methods of Application: The method involves a nucleophilic aromatic substitution reaction. The nitro group in the original compound acts as a leaving group, and the fluoride anion acts as a nucleophile .
  • Results or Outcomes: The result of this reaction is the formation of methyl 3-fluoropyridine-4-carboxylate .

Application 2: Synthesis of Fluorinated Pyridines

  • Summary of the Application: Fluoropyridines are of interest due to their unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Methods of Application: Various methods for the synthesis of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed .
  • Results or Outcomes: The introduction of fluorine atoms into lead structures has led to the development of new agricultural products with improved physical, biological, and environmental properties .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

Future Directions

Fluorinated pyridines, including 6-Fluoro-2-methyl-3-nitropyridine, are of interest in the development of new pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties . Future research may focus on the synthesis of F18-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

properties

IUPAC Name

6-fluoro-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLRFRZVCOWBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496867
Record name 6-Fluoro-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methyl-3-nitropyridine

CAS RN

18605-16-8
Record name 6-Fluoro-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-2-methyl-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.